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Compound of Interest

Compound Name: Ibuzatrelvir

Cat. No.: B12373962

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ibuzatrelvir

Introduction

Ibuzatrelvir (also known as PF-07817883) is an investigational, second-generation oral
antiviral drug developed by Pfizer for the treatment of COVID-19.[1] It is a potent inhibitor of the
SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme
crucial for viral replication.[2][3] As a successor to nirmatrelvir, the active component in
Paxlovid, ibuzatrelvir is designed with improved metabolic stability, which allows for its
administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[4]
[5] This key advantage minimizes the risk of drug-drug interactions, a notable concern with
Paxlovid.[6] Ibuzatrelvir has demonstrated broad-spectrum antiviral activity against
coronaviruses in preclinical studies and has undergone clinical trials to evaluate its efficacy and
safety.[1][2]

Chemical Structure

Ibuzatrelvir is a small molecule with the chemical formula C21H30F3N505 and a molecular
weight of 489.49 g/mol .[3][7] Its systematic IUPAC name is methyl N-[(2S)-1-[(2S,4R)-2-
[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethylJcarbamoyl]-4-(trifluoromethyl)pyrrolidin-1-
yl]-3,3-dimethyl-1-oxobutan-2-yl]jcarbamate.[7] The structure incorporates a nitrile warhead,
which is key to its mechanism of action, allowing it to covalently bind to the active site of the
viral protease.[5]
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Table 1: Physicochemical Properties of Ibuzatrelvir

Property Value Source
Molecular Formula C21H30F3N505 [7]
Molecular Weight 489.49 g/mol [3]
CAS Number 2755812-39-4 [3]
InChi Key WGNWEPPRWQKSKI- 1]

AIEDFZFUSA-N

Mechanism of Action

Ibuzatrelvir functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease
(Mpro).[1] This viral enzyme is essential for the cleavage of polyproteins into functional proteins
required for viral replication.[5] The nitrile group in ibuzatrelvir's structure acts as an
electrophilic "warhead" that is attacked by the thiol group of the cysteine residue (Cys145) in
the Mpro active site.[1][5] This forms a thioimidate adduct, effectively blocking the enzyme's

activity and halting the viral life cycle.[5]
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Caption: Mechanism of action of Ibuzatrelvir in inhibiting SARS-CoV-2 replication.
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Synthesis Pathway

The synthesis of ibuzatrelvir can be achieved through a convergent route using solution-
phase peptide coupling methods.[4] This approach involves the assembly of a tripeptide from
key building blocks. The synthesis prioritizes the late-stage introduction of the more complex
and costly trifluoromethyl proline residue to maximize efficiency.[8]

The general synthetic strategy is as follows:
e Coupling of tert-butyl glycine and trifluoromethyl proline residues.
o Deprotection of the proline C-terminal methyl ester.

o Coupling of the resulting free dipeptide acid with a cyclic glutamine nitrile derivative to form
the final tripeptide structure of ibuzatrelvir.

Peptide Coupling Reverse-Phase HPLC

Click to download full resolution via product page

Caption: Convergent synthetic pathway for Ibuzatrelvir.
Experimental Protocols
Synthesis of Ibuzatrelvir (1)

The synthesis of ibuzatrelvir is accomplished through a multi-step process involving peptide
couplings and a final purification step.[4]
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e Dipeptide Formation: The synthesis begins with the coupling of tert-butyl glycine (5) and
trifluoromethyl proline (4) to form the dipeptide methyl ester (6).[4] This reaction is a standard
peptide coupling, likely utilizing common coupling reagents such as HATU or EDC/HOBL in
an appropriate solvent like dichloromethane or dimethylformamide.

o Deprotection: The methyl ester of the dipeptide (6) is then deprotected to yield the free
dipeptide acid (7).[4] This is typically achieved through saponification using a base like
lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as
methanol or THF.

o Final Peptide Coupling: The free dipeptide acid (7) is subsequently coupled with the cyclic
glutamine nitrile (8) to form the crude ibuzatrelvir product as a mixture of diastereomers.[4]
This is another standard peptide coupling reaction.

« Purification: The final diastereomeric mixture is separated using reverse-phase high-
performance liquid chromatography (HPLC) to isolate the active diastereomer of ibuzatrelvir

(1).[4]
Characterization

The identity and stereochemical purity of the final product and intermediates can be confirmed
through various analytical techniques including:

 NMR Spectroscopy: 1H and 19F NMR analyses are used to confirm the structure and to
study the conformational isomers (cis and trans isomers of the proline amide bond).[4]

o Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) analysis of
derivatized acidic hydrolysis products can be used to confirm the identity and stereochemical
purity of each amino acid residue.[4]

Quantitative Data

Ibuzatrelvir has shown potent inhibitory activity against the main proteases of several

coronaviruses.

Table 2: In Vitro Inhibitory Activity of lbuzatrelvir
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Target Protease IC50 (nM) Source

SARS-CoV-1 Mpro 18 [2]

MERS-CoV Mpro 930 [2]
Conclusion

Ibuzatrelvir represents a significant advancement in the development of oral antiviral therapies
for COVID-19. Its chemical structure is optimized for potent inhibition of the SARS-CoV-2 main
protease and for improved metabolic stability, which obviates the need for a boosting agent.
The convergent synthesis pathway allows for the efficient production of this complex molecule.
Preclinical data on its inhibitory activity are promising, and ongoing clinical trials will further
elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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